1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one
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Overview
Description
1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one is an organic compound with the molecular formula C10H8Br2F2O2 and a molecular weight of 357.97 g/mol . This compound is characterized by the presence of bromine and difluoromethoxy groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one typically involves the bromination of 3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or dichloromethane.
Major Products Formed
Scientific Research Applications
1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The bromine and difluoromethoxy groups play a crucial role in its reactivity and interactions with other molecules . The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-bromo-3-(difluoromethoxy)phenyl)propan-2-one: A similar compound with a different bromination pattern.
3-Bromo-1,1,1-trifluoro-2-propanol: Another brominated compound with different functional groups and applications.
Uniqueness
1-Bromo-3-(2-bromo-6-(difluoromethoxy)phenyl)propan-2-one is unique due to its specific bromination pattern and the presence of difluoromethoxy groups, which impart distinct chemical properties and reactivity . This uniqueness makes it a valuable intermediate in various synthetic and research applications.
Properties
Molecular Formula |
C10H8Br2F2O2 |
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Molecular Weight |
357.97 g/mol |
IUPAC Name |
1-bromo-3-[2-bromo-6-(difluoromethoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8Br2F2O2/c11-5-6(15)4-7-8(12)2-1-3-9(7)16-10(13)14/h1-3,10H,4-5H2 |
InChI Key |
NAAHYHMTUIHLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)CC(=O)CBr)OC(F)F |
Origin of Product |
United States |
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